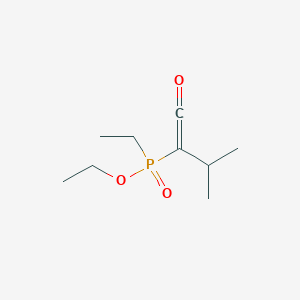
Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate is a chemical compound with a complex structure that includes both ethyl and phosphinate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate typically involves the reaction of ethyl phosphinate with 3-methyl-1-oxobut-1-en-2-yl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or chromatography, ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphinate derivatives.
Substitution: The ethyl groups can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphinate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl phosphinate: A simpler compound with similar phosphorus-containing functional groups.
Methyl ethyl phosphinate: Another related compound with different alkyl groups attached to the phosphorus atom.
Diethyl phosphinate: Contains two ethyl groups attached to the phosphorus atom, similar to Ethyl ethyl(3-methyl-1-oxobut-1-en-2-yl)phosphinate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88011-22-7 |
|---|---|
Molekularformel |
C9H17O3P |
Molekulargewicht |
204.20 g/mol |
InChI |
InChI=1S/C9H17O3P/c1-5-12-13(11,6-2)9(7-10)8(3)4/h8H,5-6H2,1-4H3 |
InChI-Schlüssel |
FUGARKVVVVMLCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)C(=C=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


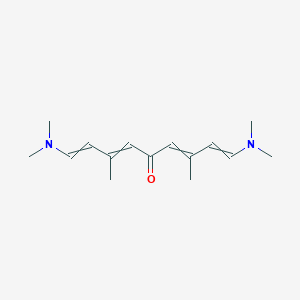
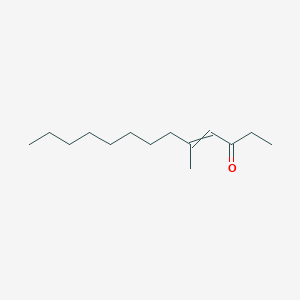
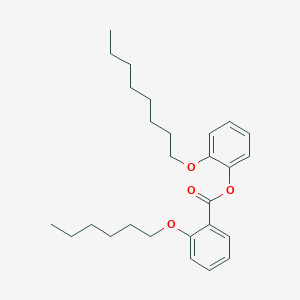

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
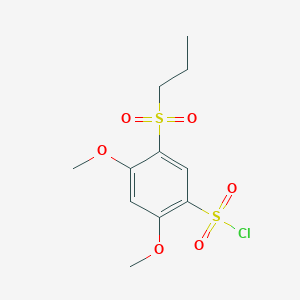
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
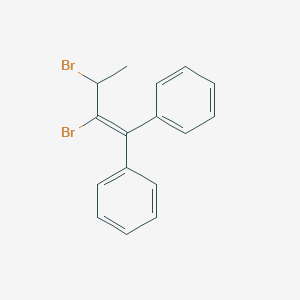
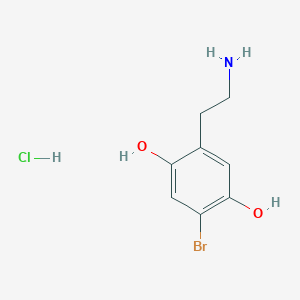
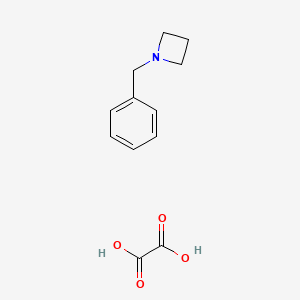
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
phosphanium bromide](/img/structure/B14406416.png)

